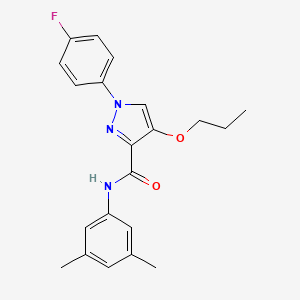

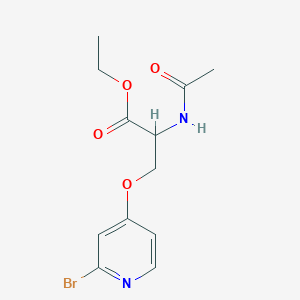

1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a novel compound that has gained attention in recent years due to its potential therapeutic application. In

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals involved in the synthesis of bioactive molecules. Research has shown that derivatives of piperazine, especially those containing sulfonyl and phenyl groups, have been synthesized and evaluated for their antimicrobial activities. For instance, sulfonamide and amide derivatives containing the piperazine ring have demonstrated in vitro antimicrobial activity against a variety of bacterial and fungal strains. These compounds have been characterized by elemental analysis, 1H NMR, and LCMS, highlighting their potential in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Anticancer and Antituberculosis Potential

Research into the anticancer and antituberculosis potential of piperazine derivatives, including those structurally similar to "1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine," has yielded promising results. Compounds with piperazine substituents have shown significant efficacy in vitro against various cancer cell lines. The introduction of sulfonyl and phenyl groups into the piperazine structure has been a key focus, with studies indicating that these modifications can enhance anticancer activity. For example, specific piperazine derivatives have been synthesized and evaluated for their antituberculosis and anticancer activities, demonstrating significant efficacy in both fields. These findings underscore the potential of such compounds in the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antioxidant Properties

Piperazine derivatives, including those related to the compound , have also been explored for their antioxidant properties. The synthesis and evaluation of these compounds have shown that they possess varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research indicates that the incorporation of certain functional groups into the piperazine framework can significantly affect their antioxidant efficacy, with some compounds displaying remarkable activity in neutralizing free radicals. This aspect of piperazine chemistry is particularly relevant for developing drugs aimed at diseases where oxidative stress plays a key role (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).

properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S/c22-19-7-4-8-20(17-19)29(27,28)26-15-12-24(13-16-26)11-14-25-10-9-23-21(25)18-5-2-1-3-6-18/h1-10,17H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWVGFQPORUVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)

![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2873002.png)